Cas no 81574-69-8 (2-Bromo-4,6-dimethoxybenzaldehyde)

2-Bromo-4,6-dimethoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4,6-dimethoxybenzaldehyde
- 2-bromo-4,6-diiodo-3-pyridinol
- bromodiiodopyridinol
- 2-Bromo-4,6-diiodo-3-hydroxypyridine
- AGN-PC-001X71
- 2-Bromo-3-hydroxy-4,6-diiodopyridine
- ANW-55786
- CTK4B6339
- 3-Pyridinol, 2-bromo-4,6-diiodo-
- 3-Pyridinol,2-bromo-4,6-diiodo
- 2-Bromo-4,6-dimethoxybenzaldehyde (ACI)
-
- MDL: MFCD11110636
- インチ: 1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3
- InChIKey: PEKSAHQVDKQWST-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(OC)=CC(OC)=CC=1Br
計算された属性
- せいみつぶんしりょう: 243.97400
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 35.53000
- LogP: 2.27880
2-Bromo-4,6-dimethoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-107893-10.0g |
2-bromo-4,6-dimethoxybenzaldehyde |
81574-69-8 | 95% | 10g |
$2577.0 | 2023-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109047-100mg |
2-Bromo-4,6-dimethoxybenzaldehyde |
81574-69-8 | 98% | 100mg |
¥70.00 | 2024-07-28 | |
Enamine | EN300-107893-0.25g |
2-bromo-4,6-dimethoxybenzaldehyde |
81574-69-8 | 95% | 0.25g |
$271.0 | 2023-10-28 | |
TRC | B801045-50mg |
2-Bromo-4,6-dimethoxybenzaldehyde |
81574-69-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1111879-1g |
2-Bromo-4,6-dimethoxybenzaldehyde |
81574-69-8 | 95% | 1g |
$165 | 2024-08-03 | |
eNovation Chemicals LLC | Y1111118-5g |
2-Bromo-4,6-dimethoxybenzaldehyde |
81574-69-8 | 95% | 5g |
$798 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109047-250mg |
2-Bromo-4,6-dimethoxybenzaldehyde |
81574-69-8 | 98% | 250mg |
¥119.00 | 2024-07-28 | |
Enamine | EN300-107893-1.0g |
2-bromo-4,6-dimethoxybenzaldehyde |
81574-69-8 | 95% | 1g |
$600.0 | 2023-05-06 | |
eNovation Chemicals LLC | Y1111879-5g |
2-Bromo-4,6-dimethoxybenzaldehyde |
81574-69-8 | 95% | 5g |
$495 | 2024-08-03 | |
Enamine | EN300-107893-0.1g |
2-bromo-4,6-dimethoxybenzaldehyde |
81574-69-8 | 95% | 0.1g |
$188.0 | 2023-10-28 |
2-Bromo-4,6-dimethoxybenzaldehyde 合成方法
ごうせいかいろ 1
1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 14, 0 °C; 12 h, 0 °C → 25 °C
ごうせいかいろ 2
2.1 Reagents: Phosphorus oxychloride
ごうせいかいろ 3
2.1 Reagents: Phosphorus oxychloride
ごうせいかいろ 4
1.2 Reagents: Sodium nitrite Solvents: Water ; < 0 °C; -10 - 0 °C
1.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; heated; 2 min, heated; rt
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 30 - 40 min, rt → 100 °C; 100 °C → rt
2.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 4 h, 100 °C
2.3 Reagents: Water ; 1 h, cooled
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
ごうせいかいろ 6
2.1 -
3.1 Reagents: Phosphorus oxychloride
ごうせいかいろ 7
1.2 Solvents: Water ; 0 °C → rt; 16 h, rt
2-Bromo-4,6-dimethoxybenzaldehyde Raw materials
- Dichlorophosphoryloxymethylidene(dimethyl)azanium
- 1-Bromo-3,5-dimethoxybenzene
- N-(Chloromethylidene)-N-methylmethanaminium
- Phosphorodichloridic acid, chloro(dimethylamino)methyl ester
- 3,5-Dimethoxyaniline
- 1,1-Dichlorodimethyl ether
2-Bromo-4,6-dimethoxybenzaldehyde Preparation Products
2-Bromo-4,6-dimethoxybenzaldehyde 関連文献
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Dileep Kumar Singh,Sure Siva Prasad,Jinhwang Kim,Ikyon Kim Org. Chem. Front. 2019 6 669
-
Woo-Ram Yang,Yong-Sung Choi,Jin-Hyun Jeong Org. Biomol. Chem. 2017 15 3074
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3. Ligand-free Pd-catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl bromidesUttam B. Karale,Saradhi Kalari,Jala Shivakumar,Vitthal B. Makane,Dattatraya A. Babar,Ritesh P. Thakare,Bathini Nagendra Babu,Sidharth Chopra,Haridas B. Rode RSC Adv. 2016 6 65095
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Changzun Jiang,ZhiXiang Li,Shitong Li,Mingpeng Li,Zhaoyang Yao,Chenxi Li,Xiangjian Wan,Yongsheng Chen J. Mater. Chem. C 2022 10 14525
2-Bromo-4,6-dimethoxybenzaldehydeに関する追加情報
2-Bromo-4,6-Dimethoxybenzaldehyde (CAS No. 81574-69-8): An Overview and Recent Advances
2-Bromo-4,6-dimethoxybenzaldehyde (CAS No. 81574-69-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom and two methoxy groups attached to a benzaldehyde framework. The combination of these functional groups imparts specific chemical properties that make it a valuable intermediate in various synthetic pathways and applications.
The chemical formula of 2-Bromo-4,6-dimethoxybenzaldehyde is C9H10O3Br, and its molecular weight is approximately 220.08 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties make it easy to handle and process in laboratory settings.
In the realm of organic synthesis, 2-Bromo-4,6-dimethoxybenzaldehyde serves as a key building block for the synthesis of more complex molecules. Its bromine functionality can be readily activated for various coupling reactions, such as Suzuki-Miyaura cross-coupling and Stille coupling, which are widely used in the construction of carbon-carbon bonds. Additionally, the methoxy groups provide electron-donating effects that can influence the reactivity and selectivity of subsequent transformations.
Recent studies have highlighted the potential of 2-Bromo-4,6-dimethoxybenzaldehyde in the development of novel pharmaceuticals. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound as a starting material for the synthesis of a series of antitumor agents. The researchers found that derivatives of 2-Bromo-4,6-dimethoxybenzaldehyde exhibited potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. This finding underscores the importance of this compound in drug discovery efforts.
Beyond its applications in medicinal chemistry, 2-Bromo-4,6-dimethoxybenzaldehyde has also been explored for its potential in materials science. A 2021 study published in Advanced Materials investigated the use of this compound as a precursor for the synthesis of luminescent materials. The researchers demonstrated that by incorporating 2-Bromo-4,6-dimethoxybenzaldehyde into polymer matrices, they could create materials with tunable photoluminescent properties. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and bioimaging.
The synthetic versatility of 2-Bromo-4,6-dimethoxybenzaldehyde has also been leveraged in the development of new catalysts and ligands. A 2022 study published in Catalysis Science & Technology described the use of this compound as a ligand precursor for palladium-catalyzed reactions. The researchers found that ligands derived from 2-Bromo-4,6-dimethoxybenzaldehyde exhibited high catalytic activity and selectivity in various C-C bond-forming reactions, making them valuable tools for synthetic chemists.
In conclusion, 2-Bromo-4,6-dimethoxybenzaldehyde (CAS No. 81574-69-8) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and catalysis. Its unique chemical structure and reactivity profile make it an indispensable building block for the development of novel compounds and materials. As research continues to advance in these fields, it is likely that new and exciting applications for this compound will be discovered.
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